molecular formula C22H15BrN2O3 B1409006 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone CAS No. 1809874-68-7

2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone

Cat. No.: B1409006
CAS No.: 1809874-68-7
M. Wt: 435.3 g/mol
InChI Key: PEHVFQIKPBGTAE-UHFFFAOYSA-N
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Description

The compound “2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone” is a complex organic molecule. It contains an imidazo[1,2-a]pyridine ring, which is a fused bicyclic heterocycle . This structure is often found in pharmaceuticals due to its wide range of applications in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and a fused bicyclic ring system. The imidazo[1,2-a]pyridine core is a significant component .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of its functional groups. For instance, the bromo group attached to the imidazo[1,2-a]pyridine ring could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 6-Bromoimidazo[1,2-a]pyridine, a related compound, is reported to be a pale yellow crystalline powder .

Scientific Research Applications

  • Synthesis and Spectroscopic Properties : Hranjec et al. (2008) synthesized substituted 2-(2-pyridin-4-yl-vinyl)-1H-benzimidazole derivatives, focusing on their spectroscopic properties and crystal structure determination. This research provides foundational knowledge on the chemical properties and structural characteristics of compounds closely related to 2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone (Hranjec, Pavlović, Marinović, & Karminski-Zamola, 2008).

  • Polymer-Anchored Oxoperoxo Complexes : Maurya et al. (2006) discussed the anchoring of benzimidazole derivatives, like this compound, onto polymer surfaces. These complexes are used as catalysts for the oxidation of organic compounds, demonstrating the potential application in industrial and chemical processes (Maurya, Kumar, & Sikarwar, 2006).

  • Oxidizing Ability of Iminophosphoranes : Mitsumoto and Nitta (2003) explored the oxidizing abilities of compounds similar to this compound. Their research focused on understanding the chemical reactivity of such compounds, which is crucial for their application in synthesis and manufacturing (Mitsumoto & Nitta, 2003).

  • Synthesis and Characterization of Benzamide Derivatives : In 2017, Achugatla, Ghashang, and Guhanathan synthesized and characterized N-(3-(8-bromoimidazo[1, 2a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. This study contributes to understanding the synthesis process and molecular structure of compounds related to this compound (Achugatla, Ghashang, & Guhanathan, 2017).

  • Anticancer Activity of Pyrazinobenzimidazole Derivatives : Demirayak and Yurttaş (2014) conducted research on pyrazino[1,2-a]benzimidazole derivatives, focusing on their anticancer activities. The study aims to explore the potential application of such compounds in medical research, particularly in developing anticancer drugs (Demirayak & Yurttaş, 2014).

  • Facile Synthesis of Condensed Thiazines and Thiazoles : Haggam et al. (2017) explored the synthesis of condensed 1,3-thiazines and thiazoles, including derivatives of benzimidazole. Their research contributes to the understanding of efficient synthesis methods for such compounds, which can be applied in various chemical and pharmaceutical industries (Haggam, Assy, Sherif, & Galahom, 2017).

Mechanism of Action

    Target of Action

    The compound contains an imidazo[1,2-a]pyridine core, which is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This suggests that the compound could interact with a variety of biological targets, but without specific studies, it’s hard to identify the primary targets and their roles.

    Biochemical Pathways

    Without specific information, it’s difficult to determine the exact biochemical pathways affected by this compound. Compounds with the imidazo[1,2-a]pyridine core have been found to have varied medicinal applications , suggesting that they may affect multiple biochemical pathways.

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s always important to handle chemicals with care and use appropriate safety measures .

Future Directions

The future directions for this compound would likely depend on its potential applications. Given the medicinal relevance of imidazo[1,2-a]pyridines , it could be interesting to explore its potential in drug discovery and development.

Properties

IUPAC Name

2-(3-benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15BrN2O3/c23-17-11-20(28-14-19(26)15-7-3-1-4-8-15)22-24-12-18(25(22)13-17)21(27)16-9-5-2-6-10-16/h1-13H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEHVFQIKPBGTAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC2=CC(=CN3C2=NC=C3C(=O)C4=CC=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
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2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Reactant of Route 4
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Reactant of Route 5
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone
Reactant of Route 6
2-((3-Benzoyl-6-bromoimidazo[1,2-a]pyridin-8-yl)oxy)-1-phenylethanone

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